N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
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Overview
Description
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a complex organic compound characterized by a thiazolidinone core linked to a nitrobenzamide group. This compound’s intricate structure allows for interesting interactions in chemical and biological systems, making it a valuable subject of study in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction, typically involving the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone, which then cyclizes into the thiazolidinone ring. The final coupling with 3-nitrobenzoyl chloride completes the structure.
Industrial Production Methods
Industrial production would likely involve optimization of these reaction conditions for scale, focusing on cost-effective and high-yield procedures, such as using automated reaction vessels and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: : Oxidative cleavage of the thiazolidinone ring.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Electrophilic aromatic substitution on the benzene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in acidic medium.
Reduction: : Hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogens or nitro groups with strong acids or bases.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives based on the electrophile used.
Scientific Research Applications
This compound is significant in several research domains:
Chemistry: : Studying reaction mechanisms and stability.
Biology: : Potential as an enzyme inhibitor or probe molecule.
Medicine: : Investigated for antibacterial and anticancer properties.
Industry: : Use in materials science for developing novel polymers or as a precursor in chemical syntheses.
Mechanism of Action
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide exerts its effects through multiple pathways:
Molecular Targets: : It interacts with enzymes by mimicking natural substrates or binding at allosteric sites.
Pathways Involved: : Disruption of cell wall synthesis in bacteria, inhibition of DNA replication in cancer cells, or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide stands out due to its unique substitution pattern, which provides distinctive reactivity and biological activity.
Similar Compounds: : Thiazolidinones, benzamides, nitrobenzyl compounds.
Uniqueness: : The specific bromophenyl and nitrobenzamide substitutions confer unique properties in terms of solubility, reactivity, and biological activity.
Curious about any specific aspect of its behavior?
Biological Activity
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antitumor applications. This compound's structure features a thiazolidinone core, which is known for its pharmacological significance.
Chemical Structure and Properties
The compound has the following molecular formula: C13H10BrN2O3S2 with a molecular weight of approximately 372.26 g/mol. The presence of the bromophenyl group and nitro substituent contributes to its biological activity.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial and fungal pathogens. Studies have shown that derivatives similar to this compound display significant antimicrobial properties, with minimum inhibitory concentrations (MIC) often in the low micromolar range.
- Antitumor Activity : Thiazolidinones have been linked to antitumor effects, with studies indicating that certain derivatives can inhibit the proliferation of cancer cells in vitro. The mechanism often involves interference with cellular signaling pathways crucial for tumor growth.
Antimicrobial Activity
A study on related thiazolidinone compounds demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10.7 to 40.2 μmol/mL depending on the specific pathogen . For instance, compounds were tested against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their effectiveness against resistant strains.
Antitumor Activity
In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- A549 (lung cancer)
- HCC827 (lung cancer)
The IC50 values for these assays typically ranged from 6.26 to 20.46 μM, indicating strong potential for further development as an antitumor agent .
Case Studies
Several case studies have highlighted the potential of thiazolidinone derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazolidinones showed that derivatives could effectively inhibit the growth of multidrug-resistant strains of bacteria, suggesting their role in combating antibiotic resistance .
- Antitumor Mechanism Exploration : Research focusing on the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells via mitochondrial pathways and influence cell cycle regulation, leading to reduced proliferation rates .
Data Tables
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S2/c18-12-5-1-3-10(7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-4-2-6-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQMMXWKSDZSOS-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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